molecular formula C15H19NO4 B14631180 5-(Heptyloxy)-2-nitro-1-benzofuran CAS No. 56897-18-8

5-(Heptyloxy)-2-nitro-1-benzofuran

Katalognummer: B14631180
CAS-Nummer: 56897-18-8
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: NNUDHNMXXMIOMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Heptyloxy)-2-nitro-1-benzofuran is an organic compound characterized by a benzofuran ring substituted with a heptyloxy group at the 5-position and a nitro group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptyloxy)-2-nitro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

    Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Attachment of the Heptyloxy Group: The heptyloxy group is introduced via an etherification reaction, where the benzofuran compound is reacted with heptyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in 5-(Heptyloxy)-2-nitro-1-benzofuran can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzofurans: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-(Heptyloxy)-2-nitro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 5-(Heptyloxy)-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Methoxy)-2-nitro-1-benzofuran: Similar structure but with a methoxy group instead of a heptyloxy group.

    5-(Ethoxy)-2-nitro-1-benzofuran: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

5-(Heptyloxy)-2-nitro-1-benzofuran is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs

Eigenschaften

CAS-Nummer

56897-18-8

Molekularformel

C15H19NO4

Molekulargewicht

277.31 g/mol

IUPAC-Name

5-heptoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C15H19NO4/c1-2-3-4-5-6-9-19-13-7-8-14-12(10-13)11-15(20-14)16(17)18/h7-8,10-11H,2-6,9H2,1H3

InChI-Schlüssel

NNUDHNMXXMIOMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.